2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation might include the use of 2-chloropyrimidine as a starting material, followed by nucleophilic substitution reactions to introduce the methoxyethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate might be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a thymidylate synthase inhibitor.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a thymidylate synthase inhibitor, it binds to the enzyme’s active site, preventing the synthesis of thymidine monophosphate, which is essential for DNA replication . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine: A simpler analog that lacks the pyrrolo ring structure.
4-methoxy-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a methoxy group instead of the methoxyethoxy group.
Uniqueness
2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit thymidylate synthase makes it a promising candidate for anticancer drug development .
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN3O2/c1-14-4-5-15-8-6-2-3-11-7(6)12-9(10)13-8/h2-3H,4-5H2,1H3,(H,11,12,13) |
InChI Key |
QTKDFNRPOQSTQB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=C1C=CN2)Cl |
Origin of Product |
United States |
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